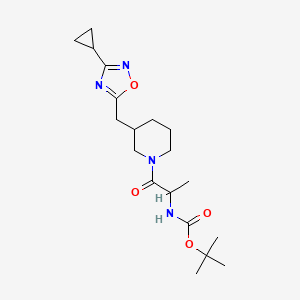![molecular formula C16H19N3O5S B2455038 ethyl 5-methyl-2-{[(4-methylphenyl)carbamoyl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate CAS No. 1775476-01-1](/img/structure/B2455038.png)
ethyl 5-methyl-2-{[(4-methylphenyl)carbamoyl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 5-methyl-2-{[(4-methylphenyl)carbamoyl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound belonging to the class of thiadiazines. This compound is characterized by its unique structure, which includes a thiadiazine ring, an ethyl ester group, and a toluene-derived substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-{[(4-methylphenyl)carbamoyl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multiple steps. The starting materials often include ethyl acetoacetate, 4-toluidine, and sulfur-containing reagents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the thiadiazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 5-methyl-2-{[(4-methylphenyl)carbamoyl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
ethyl 5-methyl-2-{[(4-methylphenyl)carbamoyl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its therapeutic properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethyl 5-methyl-2-{[(4-methylphenyl)carbamoyl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl coumarin-3-carboxylate
Uniqueness
ethyl 5-methyl-2-{[(4-methylphenyl)carbamoyl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is unique due to its thiadiazine ring structure and the presence of both ethyl ester and toluene-derived substituents. This combination of features distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 5-methyl-2-[2-(4-methylanilino)-2-oxoethyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-4-24-16(21)14-9-19(25(22,23)18-12(14)3)10-15(20)17-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGLBKKAGYKHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2454959.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2454960.png)
![Methyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2454961.png)
![Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2454963.png)




![3-(4-Tert-butylphenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2454970.png)




